molecular formula C28H33ClFN7O5 B14062911 (2S,3S)-((S)-3-(5-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride

(2S,3S)-((S)-3-(5-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No.: B14062911
M. Wt: 602.1 g/mol
InChI Key: DOAODRYTDFIYSU-CZNHRSJYSA-N
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Description

The compound “(2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including triazole, oxazolidinone, fluorophenyl, pyridine, isoxazole, and methylamino groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

  • Formation of the triazole ring through a click chemistry reaction between an azide and an alkyne.
  • Construction of the oxazolidinone ring via cyclization of an amino alcohol with a carbonyl compound.
  • Introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction.
  • Assembly of the pyridine ring using a condensation reaction.
  • Formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.
  • Coupling of the methylamino group with the pentanoate ester via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the triazole ring could yield a triazolone, while reduction of the oxazolidinone ring could produce an amino alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent for studying reaction mechanisms and kinetics.

Biology

In biological research, the compound may serve as a probe for investigating cellular processes, enzyme activities, and protein interactions due to its diverse functional groups and potential bioactivity.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties such as the triazole and oxazolidinone rings.

Industry

In industrial applications, the compound may be utilized in the development of new materials, catalysts, or chemical sensors, leveraging its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target and context. Generally, the compound may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions, covalent modifications, or allosteric effects. The molecular targets and pathways involved could include:

    Enzyme inhibition: Blocking the active site of an enzyme, preventing substrate binding and catalysis.

    Receptor modulation: Binding to a receptor, altering its conformation and signaling activity.

    DNA/RNA interaction: Intercalating into nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-chlorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
  • (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-bromophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C28H33ClFN7O5

Molecular Weight

602.1 g/mol

IUPAC Name

[(5S)-3-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C28H32FN7O5.ClH/c1-4-17(2)26(30-3)27(37)39-16-20-12-25(33-41-20)24-8-5-18(13-31-24)22-7-6-19(11-23(22)29)36-15-21(40-28(36)38)14-35-10-9-32-34-35;/h5-11,13,17,20-21,26,30H,4,12,14-16H2,1-3H3;1H/t17-,20-,21-,26-;/m0./s1

InChI Key

DOAODRYTDFIYSU-CZNHRSJYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC[C@@H]1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CN5C=CN=N5)F)NC.Cl

Canonical SMILES

CCC(C)C(C(=O)OCC1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CN5C=CN=N5)F)NC.Cl

Origin of Product

United States

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